molecular formula C9H15NO3S B12859579 4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione

4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione

Cat. No.: B12859579
M. Wt: 217.29 g/mol
InChI Key: YOBQRUMSJMYPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione: thiazole , belongs to the class of heterocyclic organic compounds. Its five-membered ring contains three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom, satisfying Hückel’s rule .

Preparation Methods

Synthetic Routes::

  • Thiazole can be synthesized through various methods, including cyclization reactions involving α-haloketones and thioamides.
  • One common approach is the reaction of α-haloketones (such as 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone) with thiourea or substituted thioamides.
  • These synthetic routes yield diverse thiazole derivatives.
Industrial Production::
  • Industrial production methods for thiazole derivatives may involve large-scale synthesis using optimized conditions.
  • Specific industrial processes would depend on the desired derivative and application.

Chemical Reactions Analysis

Thiazoles undergo various reactions:

    Electrophilic substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.

    Nucleophilic substitution: The C-2 atom is susceptible to nucleophilic substitution.

  • Common reagents include halogens, acids, and bases.

Major products:

  • Thiazoles can be functionalized at different positions, leading to a variety of derivatives with distinct properties.

Scientific Research Applications

Thiazoles find applications in:

    Medicine: Sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Tiazofurin (an antineoplastic drug) contain thiazole rings.

    Chemistry: Thiazoles serve as building blocks for other compounds.

    Industry: They are used in dyes, fungicides, and chemical accelerators.

Mechanism of Action

  • Thiazoles’ effects depend on the specific derivative.
  • Molecular targets and pathways vary, but further research is needed to elucidate precise mechanisms.

Comparison with Similar Compounds

  • Thiazoles are unique due to their sulfur-nitrogen-carbon composition.
  • Similar compounds include imidazoles, oxazoles, and isothiazoles.

Properties

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

4-(3-hydroxy-2-methylbutan-2-yl)thiomorpholine-3,5-dione

InChI

InChI=1S/C9H15NO3S/c1-6(11)9(2,3)10-7(12)4-14-5-8(10)13/h6,11H,4-5H2,1-3H3

InChI Key

YOBQRUMSJMYPBV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)N1C(=O)CSCC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.